molecular formula C25H30N6S2 B12904147 Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane CAS No. 62575-61-5

Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B12904147
CAS No.: 62575-61-5
M. Wt: 478.7 g/mol
InChI Key: QCRLOLSSUMQLLN-UHFFFAOYSA-N
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Description

Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazole with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its triazole core, which is known for its pharmacological properties.

Mechanism of Action

The mechanism of action of Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The propylthio and p-tolyl groups may enhance its binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Bis(5-(methylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
  • Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
  • Bis(5-(butylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane

Uniqueness

Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific propylthio substitution, which may confer distinct chemical and biological properties compared to its methylthio, ethylthio, and butylthio analogs. The propylthio group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

62575-61-5

Molecular Formula

C25H30N6S2

Molecular Weight

478.7 g/mol

IUPAC Name

4-(4-methylphenyl)-3-[[4-(4-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C25H30N6S2/c1-5-15-32-24-28-26-22(30(24)20-11-7-18(3)8-12-20)17-23-27-29-25(33-16-6-2)31(23)21-13-9-19(4)10-14-21/h7-14H,5-6,15-17H2,1-4H3

InChI Key

QCRLOLSSUMQLLN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)C)CC3=NN=C(N3C4=CC=C(C=C4)C)SCCC

Origin of Product

United States

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